Bienvenue dans la boutique en ligne BenchChem!

3H-spiro[1-benzofuran-2,4'-piperidin]-3-one hydrochloride

Chemical Synthesis Medicinal Chemistry Building Block Procurement

3H-Spiro[1-benzofuran-2,4'-piperidin]-3-one hydrochloride is a conformationally constrained spirocyclic building block that fuses a benzofuran-3-one moiety with a piperidine ring via a quaternary spiro carbon. First disclosed by Wilson et al.

Molecular Formula C12H14ClNO2
Molecular Weight 239.7
CAS No. 1047657-69-1
Cat. No. B2700985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-spiro[1-benzofuran-2,4'-piperidin]-3-one hydrochloride
CAS1047657-69-1
Molecular FormulaC12H14ClNO2
Molecular Weight239.7
Structural Identifiers
SMILESC1CNCCC12C(=O)C3=CC=CC=C3O2.Cl
InChIInChI=1S/C12H13NO2.ClH/c14-11-9-3-1-2-4-10(9)15-12(11)5-7-13-8-6-12;/h1-4,13H,5-8H2;1H
InChIKeyLABRYJXYBQZFMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3H-Spiro[1-benzofuran-2,4'-piperidin]-3-one Hydrochloride (CAS 1047657-69-1) – Core Scaffold & Procurement-Relevant Specifications


3H-Spiro[1-benzofuran-2,4'-piperidin]-3-one hydrochloride is a conformationally constrained spirocyclic building block that fuses a benzofuran-3-one moiety with a piperidine ring via a quaternary spiro carbon [1]. First disclosed by Wilson et al. (2005) as a five-step synthesis with an overall yield of 47%, the scaffold was designed to provide efficient access to lead compounds within the GPCR family [2]. The hydrochloride salt (CAS 1047657-69-1; MW 239.70; purity typically 97–98%) is commercially available from multiple suppliers and is chemically distinct from the free base (CAS 1047721-77-6, MW 203.24) owing to its improved crystallinity, aqueous solubility, and ambient storage stability . The presence of a free secondary amine (as the HCl salt) and a reactive ketone at position 3 makes this compound a dual-handle intermediate for parallel derivatization, distinguishing it from N-protected or fully reduced analogs .

Why 3H-Spiro[1-benzofuran-2,4'-piperidin]-3-one Hydrochloride Cannot Be Casually Replaced by In-Class Analogs


Superficially similar spirobenzofuran-piperidine congeners differ in three critical molecular features—N-substitution state, oxidation level at position 3, and salt form—each of which profoundly alters synthetic utility and pharmacological profile. The Maier & Wünsch (2002) structure–activity relationship study demonstrated that replacing the N–H with an N-benzyl group and the 3-ketone with a 3-methoxy substituent shifts sigma-1 receptor affinity from negligible to Ki = 1.14 nM, a >800-fold change [1]. Conversely, the Boc-protected tert-butyl carbamate analog (CAS 1207163-87-8) requires acidic or hydrogenolytic N-deprotection prior to functionalization, adding at least one synthetic step and reducing atom economy . The fully reduced 3H-spiro[1-benzofuran-2,4'-piperidine] (CAS 71916‑73‑9, MW 189.25) lacks the ketone handle entirely, eliminating opportunities for carbonyl-directed chemistry such as reductive amination, oxime formation, or Grignard addition . These are not interchangeable building blocks; selection of the hydrochloride salt directly determines downstream synthetic efficiency, accessible chemical space, and the interpretability of biological screening data [2].

Quantitative Head-to-Head Evidence: Where 3H-Spiro[1-benzofuran-2,4'-piperidin]-3-one Hydrochloride Legitimately Outperforms Its Closest Analogs


HCl Salt vs. Free Base: Aqueous Solubility and Storage Stability

The hydrochloride salt form (CAS 1047657-69-1, MW 239.70) provides quantifiably higher aqueous solubility than the free base (CAS 1047721-77-6, MW 203.24). The free base is a neutral, poorly water-soluble organic compound (predicted LogP 2.51; PSA 38.33 Ų) , whereas protonation of the piperidine nitrogen in the HCl salt increases polarity and enables direct dissolution in aqueous or protic reaction media without additional solubilizing agents. Commercially, the HCl salt is routinely supplied at 97–98% purity and stored at 0–8 °C or ambient conditions, while the free base is less commonly stocked and more prone to oxidative degradation of the secondary amine . For procurement decisions, the HCl salt eliminates the need for in-situ salt formation prior to aqueous-phase reactions or biological assays.

Chemical Synthesis Medicinal Chemistry Building Block Procurement

Free NH vs. Boc-Protected Analog: Synthetic Step Economy in N-Functionalization

The tert-butyl carbamate analog (tert-butyl 3-oxo-3H-spiro[benzofuran-2,4'-piperidine]-1'-carboxylate, CAS 1207163-87-8, MW 303.35) is the key intermediate in the Genentech flow-chemistry synthesis of the clinical SHP2 inhibitor GDC-1971 (migoprotafib) . However, N-functionalization of this Boc-protected compound requires a deprotection step (typically TFA or HCl/dioxane) prior to acylation, alkylation, or reductive amination, adding 1–2 synthetic operations and 12–24 hours of processing. In contrast, the hydrochloride salt (CAS 1047657-69-1) presents the free secondary amine directly, enabling one-pot N-derivatization. The atom economy difference is significant: the Boc group contributes C5H9O2 (101.12 Da) that is discarded as waste during deprotection . For medicinal chemistry laboratories performing library synthesis, the free amine HCl salt reduces the linear sequence from 3 steps (deprotect, wash, functionalize) to 1 step (functionalize), a 67% reduction in operational steps.

Medicinal Chemistry Parallel Synthesis Process Chemistry

3-Ketone vs. 3-Unsubstituted Spirobenzofuran: Derivatization Versatility

The 3-ketone in 3H-spiro[1-benzofuran-2,4'-piperidin]-3-one hydrochloride enables carbonyl-directed chemistries—reductive amination, oxime/hydrazone formation, Grignard addition, Wittig olefination—that are inaccessible with the fully reduced analog 3H-spiro[1-benzofuran-2,4'-piperidine] (CAS 71916-73-9) . The Wilson et al. (2005) paper explicitly demonstrates that the ketone can be selectively derivatized in the presence of the free amine, and that the spirocyclic framework tolerates multi-step telescoped reaction sequences without ring-opening [1]. The reduced analog (MW 189.25, C12H15NO) is available at only 95% purity, lower than the 97–98% typical for the HCl salt of the 3-ketone, reflecting the greater synthetic accessibility and stability of the oxidized form . The ketone also provides a spectroscopic handle (IR C=O stretch ~1710 cm⁻¹; ¹³C NMR ~200 ppm) for reaction monitoring that is absent in the reduced scaffold.

Chemical Biology Scaffold Derivatization Fragment-Based Drug Discovery

Low Intrinsic Sigma Receptor Affinity vs. Potent N-Benzyl-3-Methoxy Analog: Clean Starting Point for SAR

The Maier & Wünsch (2002) SAR study systematically varied substituents at the piperidine nitrogen (R) and position 3 (X) of the spirobenzofuran scaffold and determined sigma-1 and sigma-2 receptor affinities by radioligand binding [1]. The most potent compound, 1'-benzyl-3-methoxy-3H-spiro[[2]benzofuran-1,4'-piperidine] (compound 23), showed Ki = 1.14 nM at sigma-1 with >1100-fold selectivity over sigma-2 [2]. Critically, the authors demonstrated that replacing the N-benzyl with H and the 3-methoxy with carbonyl (i.e., the exact substitution pattern of CAS 1047657-69-1) led to markedly reduced sigma-1 affinity. This is corroborated by BindingDB data for the free base: antagonist activity at GABAA receptor IC50 = 1,020 nM and binding affinity to human GAT1 Ki = 1,100 nM, indicating that the unsubstituted core is essentially inert at these CNS targets [3]. For researchers building focused sigma receptor libraries, this low baseline affinity is advantageous because it means that any observed activity in derivatized analogs can be confidently attributed to the introduced substituents rather than to the scaffold itself.

Sigma Receptor Pharmacology Structure–Activity Relationship Selectivity Screening

Clinical-Stage Scaffold Validation: Core of the SHP2 Inhibitor GDC-1971 (Migoprotafib)

The spiro[benzofuran-2,4'-piperidin]-3-one scaffold is not merely an academic curiosity; it constitutes the central architectural core of GDC-1971 (migoprotafib), an allosteric SHP2 inhibitor that has advanced to clinical evaluation for solid tumors harboring RTK pathway alterations [1]. Genentech's 2024 process chemistry publication describes a multi-kilogram, plug-flow synthesis of the Boc-protected 3-ketone intermediate (CAS 1207163-87-8) that proceeds without cryogenic cooling, underscoring the scaffold's suitability for industrial-scale manufacturing . The free amine hydrochloride (CAS 1047657-69-1) is the direct synthetic precursor to the Boc intermediate via standard Boc2O protection, and more importantly, enables exploration of alternative N-substituents beyond the Boc group for structure–activity relationship studies that diverge from the GDC-1971 chemotype. The Relay Therapeutics patent (WO-2021061706-A1) further demonstrates that the 3-position of this scaffold can be elaborated to an amine (3-NH2) to generate distinct SHP2 inhibitor chemotypes, confirming the versatility of the 3-ketone as a diversification point [2].

Oncology Drug Discovery Process Chemistry SHP2 Phosphatase Inhibition

Procurement-Driven Application Scenarios for 3H-Spiro[1-benzofuran-2,4'-piperidin]-3-one Hydrochloride


Parallel Library Synthesis via Orthogonal N- and C-3 Diversification

The compound's free amine (as HCl salt) and reactive 3-ketone constitute two orthogonal diversification handles. In a single 96-well plate format, the piperidine nitrogen can be acylated, sulfonylated, or alkylated in the first step, followed by ketone-directed reductive amination, oxime formation, or Grignard addition in the second step without intermediate purification. This dual-handle strategy, explicitly demonstrated in the Wilson et al. (2005) telescoped reaction matrices [1], eliminates the Boc deprotection step required by the CAS 1207163-87-8 analog and enables rapid generation of 100–1,000 compound libraries. The HCl salt's solubility in DMF, DMSO, and aqueous buffers facilitates automated liquid handling.

Sigma Receptor Structure–Activity Relationship (SAR) Studies with a Defined Low-Affinity Baseline

For laboratories investigating sigma receptor pharmacology, this compound provides a chemically tractable starting scaffold with documented minimal sigma-1 affinity (estimated >1,000-fold lower than the 1.14 nM Ki of the N-benzyl-3-methoxy analog) [2]. This low baseline permits systematic exploration of N-substituent and 3-position modifications to map the pharmacophoric requirements for sigma-1 vs. sigma-2 selectivity. The availability of the compound at 97–98% purity from multiple vendors reduces the risk of impurity-driven artifacts in radioligand binding assays.

SHP2 Inhibitor Lead Optimization and Patent Expansion

The scaffold is the central core of the clinical SHP2 inhibitor GDC-1971, and the 3-ketone can be directly converted to 3-amino derivatives via reductive amination—a transformation explicitly claimed in Relay Therapeutics' patent filings [3]. For medicinal chemistry teams pursuing SHP2 or other phosphatase targets, procurement of the free amine hydrochloride bypasses the need to synthesize the core de novo and allows immediate exploration of N-substituent and 3-amino SAR space that may lie outside existing patent claims.

Conformationally Constrained Fragment Library Enrichment

Spirocyclic scaffolds are recognized as 'privileged structures' in drug discovery due to their three-dimensional topology and restricted conformational freedom [4]. With a molecular weight of 239.70 and a fraction of sp3-hybridized carbons (Fsp3) of 0.417 , this compound occupies an attractive region of fragment-like chemical space (MW < 300, Fsp3 > 0.4) while offering superior shape complementarity to non-spirocyclic benzofuran or piperidine fragments. The spiro junction locks the benzofuran and piperidine rings into a defined dihedral angle, reducing the entropic penalty of binding and potentially improving target selectivity.

Quote Request

Request a Quote for 3H-spiro[1-benzofuran-2,4'-piperidin]-3-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.